molecular formula C23H27FN2O6S B2750458 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one CAS No. 923210-48-4

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one

Cat. No.: B2750458
CAS No.: 923210-48-4
M. Wt: 478.54
InChI Key: ICAALIHGPCCVBC-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a spirocyclic system that confers conformational rigidity, often critical for binding to biological targets. At the 4-position of the spiro ring, a 4-fluoro-3-methylbenzenesulfonyl group is attached, while the 8-position is substituted with a 2-(4-methoxyphenoxy)acetyl moiety. The 4-fluoro and 3-methyl groups on the benzenesulfonyl substituent likely enhance electron-withdrawing effects and metabolic stability, respectively. The 4-methoxyphenoxy group contributes to solubility and may influence receptor interaction through hydrogen bonding or π-stacking .

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O6S/c1-17-15-20(7-8-21(17)24)33(28,29)26-13-14-32-23(26)9-11-25(12-10-23)22(27)16-31-19-5-3-18(30-2)4-6-19/h3-8,15H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAALIHGPCCVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the sulfonyl group, and the final coupling with the methoxyphenoxy moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and phenols under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and purification methods also plays a crucial role in the industrial-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position 4 and 8) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-(4-Fluoro-3-methylbenzenesulfonyl); 8-(4-methoxyphenoxy) ~525 (estimated) Optimized solubility, metabolic stability
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-ethoxyphenyl)ethan-1-one () 4-(4-Chlorobenzenesulfonyl); 8-(4-ethoxyphenyl) ~541 Higher lipophilicity; potential CYP inhibition
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane () 4-(4-Methoxyphenylsulfonyl); 8-(methylsulfonyl) ~444 Dual sulfonyl groups; increased polarity
8-[4,4-Bis(4-fluorophenyl)butyl]-4-methylene-3-(phenylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one () Bis(4-fluorophenyl)butyl; 4-methylene; 3-(phenylmethyl) ~503 Enhanced receptor cross-linking; bulky substituents
2-[4-(2-Methoxy-1,1-dimethylethyl)-phenyl]-8-(2-methylpropane-1-sulfonyl)-2,8-diazaspiro[4.5]decan-1-one () 4-(Methoxy-dimethylethyl); 8-(propane sulfonyl) ~450 Steric hindrance; tailored pharmacokinetics

Functional Group Impact

  • Dual sulfonyl groups () increase polarity, enhancing aqueous solubility but possibly reducing membrane permeability .
  • Phenoxy/Aryloxy Substituents: The 4-methoxyphenoxy group in the target compound offers moderate lipophilicity and metabolic resistance compared to the 4-ethoxyphenyl group (), which has higher lipophilicity and slower oxidative metabolism . Bulky substituents like bis(4-fluorophenyl)butyl () may enhance receptor avidity but reduce bioavailability due to increased molecular weight .
  • Spiro Core Modifications :

    • The 1-oxa-4,8-diazaspiro[4.5]decane core is conserved across analogues, suggesting its role in maintaining structural integrity for target engagement. Modifications such as 4-methylene () or additional sulfonyl groups () alter conformational flexibility and electronic properties .

Pharmacological and Physicochemical Properties

  • Solubility: The target compound’s 4-methoxyphenoxy group likely improves solubility over the 4-ethoxyphenyl analogue (), which has a longer alkoxy chain .
  • Metabolic Stability : Fluorine in the benzenesulfonyl group (target compound) may reduce oxidative metabolism compared to chlorine () .

Biological Activity

The compound 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one is a complex organic molecule notable for its unique spirocyclic structure, which incorporates a sulfonyl group and a fluorinated aromatic moiety. This structural complexity is thought to contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C23H27FN2O4SC_{23}H_{27}FN_{2}O_{4}S, with a molecular weight of approximately 446.5 g/mol. The presence of functional groups such as sulfonyl and methoxy phenyl enhances its potential pharmacological properties.

PropertyValue
Molecular FormulaC23H27FN2O4S
Molecular Weight446.5 g/mol
StructureSpirocyclic with sulfonyl

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. It may exert effects through:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes, potentially including phospholipases, which are involved in inflammatory processes.
  • Nuclear Receptor Modulation : Similar compounds have been shown to interact with nuclear receptors, such as RORγ (Retinoic acid receptor-related orphan receptor gamma), influencing the expression of cytokines like IL-17, which is crucial in autoimmune responses .

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit notable biological activities:

  • Anti-inflammatory Effects : Compounds analogous to this structure have shown the ability to reduce pro-inflammatory cytokines in cell cultures.
  • Cytotoxicity : Some studies indicate potential cytotoxic effects against various cancer cell lines, suggesting a pathway for therapeutic applications.

Case Studies

  • Inflammatory Disease Models : In preclinical models of inflammatory diseases, compounds structurally related to this compound demonstrated significant reductions in markers of inflammation.
    • Example Study : A study conducted on murine models showed that treatment with similar spirocyclic compounds led to decreased levels of IL-6 and TNF-alpha, indicating a reduction in systemic inflammation.
  • Cancer Cell Line Studies : Investigations into the cytotoxic effects against human cancer cell lines revealed that some derivatives induced apoptosis through mitochondrial pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityReference
GNE-3500 (similar structure)Potent RORγ inhibition
Fenspiride (related sulfonyl compound)Anti-inflammatory and bronchodilator

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